molecular formula C13H21ClN2 B1601877 2-Chloro-5-nonylpyrimidine CAS No. 219581-06-3

2-Chloro-5-nonylpyrimidine

Cat. No.: B1601877
CAS No.: 219581-06-3
M. Wt: 240.77 g/mol
InChI Key: JAKNRIGJJMHYJN-UHFFFAOYSA-N
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Description

2-Chloro-5-nonylpyrimidine: is an organic compound with the molecular formula C13H21ClN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 2-position and a nonyl group at the 5-position of the pyrimidine ring .

Properties

IUPAC Name

2-chloro-5-nonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2/c1-2-3-4-5-6-7-8-9-12-10-15-13(14)16-11-12/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKNRIGJJMHYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572948
Record name 2-Chloro-5-nonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219581-06-3
Record name 2-Chloro-5-nonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nonylpyrimidine typically involves the chlorination of 5-nonylpyrimidine. One common method includes the reaction of 5-nonylpyrimidine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nonylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-5-nonylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory, antiviral, and anticancer agents. These compounds can inhibit specific enzymes or receptors involved in disease pathways .

Industry: The compound is utilized in the development of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers with enhanced properties .

Comparison with Similar Compounds

    2-Chloro-5-nitropyrimidine: Similar in structure but contains a nitro group instead of a nonyl group.

    2-Chloro-5-methylpyrimidine: Contains a methyl group at the 5-position.

    2-Chloro-5-phenylpyrimidine: Contains a phenyl group at the 5-position.

Uniqueness: 2-Chloro-5-nonylpyrimidine is unique due to the presence of the long nonyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly useful in applications requiring enhanced solubility in organic solvents or interaction with lipid membranes .

Biological Activity

2-Chloro-5-nonylpyrimidine (2C5NP) is a compound of increasing interest due to its biological activities, particularly in the context of microbial degradation and potential therapeutic applications. This article explores the biological activity of 2C5NP, focusing on its degradation by specific bacteria, its anti-mycobacterial properties, and relevant case studies.

Microbial Degradation

Recent research has highlighted the ability of Cupriavidus sp. strain CNP-8 to degrade 2C5NP. This strain utilizes 2C5NP as a sole carbon and nitrogen source, demonstrating significant growth and degradation capabilities:

  • Degradation Kinetics : Strain CNP-8 completely degraded 0.3 mM of 2C5NP within 36 hours, with subsequent degradation rates for higher concentrations observed through a modified Gompertz model. The maximum biodegradation rate was recorded at 21.2 ± 2.3 μM h1^{-1} for a substrate concentration of 0.4 mM .
  • Biodegradation Mechanism : The degradation process involves several enzymatic reactions, including the reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via intermediates like 2-chloro-5-nitrosophenol. Gene knockout studies indicated that the mnpA gene is essential for both 2C5NP and MNP catabolism .

Table 1: Degradation Rates of this compound by Cupriavidus sp. Strain CNP-8

Substrate Concentration (mM)Time to Complete Degradation (hours)Maximum Biodegradation Rate (μM h1^{-1})
0.33621.2 ± 2.3
0.442-
0.554-
0.690-

Anti-mycobacterial Activity

In vitro studies have demonstrated that 2C5NP exhibits significant anti-mycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium.

  • Synergistic Effects : When combined with established anti-TB drugs such as isoniazid and rifampicin, 2C5NP showed enhanced activity, suggesting a potential role in multi-drug regimens aimed at combating mycobacterial infections .
  • Mechanism of Action : The precise mechanisms underlying the anti-mycobacterial effects are not fully elucidated but are believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Table 2: Anti-mycobacterial Activity of this compound

CompoundConcentration (µg/mL)Growth Inhibition (%)
This compound200Up to 95% (synergistic with clarithromycin)
Isoniazid--
Rifampicin--

Case Studies

  • Biodegradation Study : A study conducted by Chen et al. (2017) demonstrated that strain CNP-8 could utilize various carbon sources alongside 2C5NP, leading to increased biomass and nutrient release during biodegradation processes .
  • Anti-tuberculosis Research : A recent investigation into the anti-mycobacterial properties of several compounds found that among them, 2C5NP exhibited the most potent activity against both M. tuberculosis and M. avium, particularly when used in conjunction with other antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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